molecular formula C18H19NO3 B250423 Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate

Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate

Cat. No. B250423
M. Wt: 297.3 g/mol
InChI Key: CJBFCGPOBIXNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate, commonly known as Methyl EMACB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of benzoates and is widely used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of Methyl EMACB is not fully understood, but it is believed to interact with biological molecules such as proteins and nucleic acids. It has been shown to bind to DNA and inhibit its replication, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
Methyl EMACB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of various enzymes, and act as an antioxidant. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

Methyl EMACB has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other organic compounds. However, it has some limitations such as low solubility in water, which can make it difficult to use in biological systems.

Future Directions

There are several future directions for the research on Methyl EMACB. One potential area of research is its application in cancer therapy. Further studies are needed to understand its mechanism of action and its potential as a cancer drug. Another potential area of research is its application as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to optimize its sensitivity and selectivity for different metal ions. Additionally, the synthesis of new derivatives of Methyl EMACB with improved properties can be explored.
In conclusion, Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of Methyl EMACB involves the reaction between 3-carboxybenzophenone and 2-ethyl-6-methylaniline in the presence of thionyl chloride and dimethylformamide. The reaction yields Methyl EMACB as a white crystalline solid with a melting point of 165-167°C. The purity of the compound can be determined by various analytical techniques such as HPLC, NMR, and IR spectroscopy.

Scientific Research Applications

Methyl EMACB has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

methyl 3-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate

InChI

InChI=1S/C18H19NO3/c1-4-13-8-5-7-12(2)16(13)19-17(20)14-9-6-10-15(11-14)18(21)22-3/h5-11H,4H2,1-3H3,(H,19,20)

InChI Key

CJBFCGPOBIXNBV-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=CC=C2)C(=O)OC)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=CC=C2)C(=O)OC)C

Origin of Product

United States

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